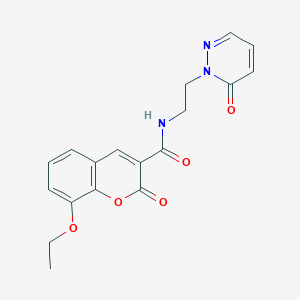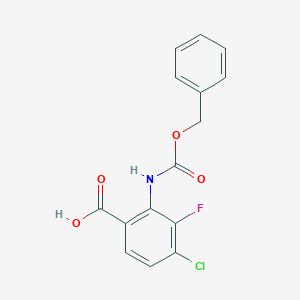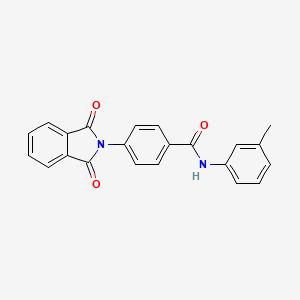
2-(3-ホルミルフェニル)酢酸
説明
2-(3-Formylphenyl)acetic acid is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a formyl group attached to the third position of a phenyl ring, which is further connected to an acetic acid moiety
科学的研究の応用
2-(3-Formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(3-Formylphenyl)acetic acid involves the reaction of 3-(bromomethyl)phenylacetic acid with hexamethylenetetramine in ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-(3-Formylphenyl)acetic acid are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.
Types of Reactions:
Oxidation: The formyl group in 2-(3-Formylphenyl)acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for nitration, or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-(Carboxyphenyl)acetic acid.
Reduction: 3-(Hydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-(3-Formylphenyl)acetic acid largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These reactions can influence various molecular targets and pathways, making the compound versatile in its applications.
類似化合物との比較
3-Formylbenzoic acid: Similar structure but lacks the acetic acid moiety.
2-Formylphenylacetic acid: Similar but with the formyl group at a different position.
3-(Hydroxymethyl)phenylacetic acid: Reduction product of 2-(3-Formylphenyl)acetic acid.
特性
IUPAC Name |
2-(3-formylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-29-1 | |
| Record name | 2-(3-formylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)


![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
